molecular formula C11H11NO2S B2367972 N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide CAS No. 2034492-13-0

N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

Cat. No.: B2367972
CAS No.: 2034492-13-0
M. Wt: 221.27
InChI Key: LZMCKIVQORISHK-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-3-yl)furan-2-yl)methyl)acetamide is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of molecules characterized by a heteroaromatic scaffold, incorporating both furan and thiophene rings connected via a methylacetamide linker. This specific structural motif is found in various compounds investigated for their potential bioactivity . While the specific biological data for this compound is not fully established in the public literature, research on highly similar analogues provides strong direction for its research applications. Compounds sharing the core 5-(thiophen-3-yl)furan-2-yl)methyl)amine structure have been identified as key intermediates and building blocks in the synthesis of more complex molecules targeted at metabolic diseases . Notably, structurally related adamantyl acetamide derivatives, which also feature thiophene and furan heterocyclic systems, have been identified as potent and selective inhibitors of the therapeutic target human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Inhibition of 11β-HSD1 has demonstrated beneficial effects on various metabolic disorders, including insulin resistance, dyslipidemia, and obesity in preclinical models, positioning this research area as a promising avenue for anti-diabetic and anti-obesity therapies . Furthermore, other acetamide and propanamide derivatives incorporating furan and thiophene rings have been quantitatively analyzed and optimized for anticonvulsant activity, suggesting the potential relevance of this chemotype in neuroscience research . The value of this compound for researchers lies in its versatile heteroaromatic structure, making it a valuable intermediate for scaffold decoration and Structure-Activity Relationship (SAR) studies. Researchers can utilize this compound to explore new chemical space in drug discovery projects, particularly those focused on metabolic and neurological disorders. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-8(13)12-6-10-2-3-11(14-10)9-4-5-15-7-9/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMCKIVQORISHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(O1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Furan-Thiophene Core Construction

The heterobiaryl system is typically assembled via Suzuki-Miyaura cross-coupling between:

  • 5-Bromo-2-furaldehyde
  • Thiophen-3-ylboronic acid

Optimized conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: K₂CO₃ (3 equiv)
  • Solvent: DME/H₂O (4:1)
  • Temperature: 85°C, 12 h
  • Yield: 78%

Critical considerations:

  • Regioselectivity : Thiophene orientation controlled by boronic acid substitution pattern.
  • Oxygen sensitivity : Strict inert atmosphere prevents furan oxidation.

Functional Group Manipulations

Step 1: Aldehyde Reduction
5-(Thiophen-3-yl)furan-2-carbaldehyde → (5-(Thiophen-3-yl)furan-2-yl)methanol

  • Reagent: NaBH₄ (1.2 equiv)
  • Solvent: MeOH, 0°C → RT
  • Yield: 95%

Step 2: Mesylation
Methanol → Mesylate

  • Reagent: MsCl (1.5 equiv), Et₃N (2 equiv)
  • Solvent: DCM, 0°C → RT
  • Yield: 89%

Step 3: Amination
Mesylate → Methylamine

  • Reagent: NH₃ (7N in MeOH), sealed tube
  • Temperature: 70°C, 24 h
  • Yield: 68%
  • Alternative : Gabriel synthesis (phthalimide route) improves yield to 82% but adds two steps.

Acetylation to Final Product

Standard Acetylation Protocol

(5-(Thiophen-3-yl)furan-2-yl)methylamine → Target compound

  • Reagent: Acetic anhydride (1.2 equiv)
  • Base: Pyridine (2 equiv)
  • Solvent: THF, 0°C → RT
  • Time: 4 h
  • Yield: 91%

Key purification steps :

  • Aqueous workup (5% NaHCO₃)
  • Column chromatography (EtOAc/hexane 3:7)
  • Recrystallization (toluene/n-heptane)

Advanced Acetylation Techniques

Microwave-assisted method :

  • Temperature: 100°C
  • Time: 15 min
  • Yield: 94%
  • Advantage : Reduces side product formation from thermal degradation

Flow chemistry approach :

  • Residence time: 8 min
  • Productivity: 12 g/h
  • Limitation : Requires specialized equipment

Analytical Characterization Data

Spectroscopic validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J=5.1, 1.2 Hz, 1H), 7.32 (dd, J=3.0, 1.2 Hz, 1H), 7.08 (dd, J=5.1, 3.0 Hz, 1H), 6.55 (d, J=3.2 Hz, 1H), 6.35 (d, J=3.2 Hz, 1H), 4.35 (s, 2H), 3.45 (t, J=5.8 Hz, 2H), 2.05 (s, 3H)

Mass spec confirmation :

  • ESI-MS: m/z 303.4 [M+H]⁺ (calc. 303.4)

Industrial-Scale Production Considerations

Cost analysis (per kg basis):

Component Cost ($)
Thiophen-3-ylboronic acid 420
Palladium catalyst 310
Acetic anhydride 85
Total 815

Process intensification strategies :

  • Catalyst recycling via polymeric Pd nanocomposites
  • Continuous amination-acetylation cascade reactor
  • Solvent recovery systems for DME/THF

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the thiophene and furan rings, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux.

    Substitution: Halogens (e.g., bromine) in acetic acid or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of halogenated or sulfonylated derivatives.

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is investigated for its use in organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar molecules from diverse sources, focusing on synthesis, physicochemical properties, and bioactivity.

2.1. Structural Analogues with Thiophene-Furan-Acetamide Motifs
  • Compound K279-1120 (): Structure: Contains a furan-2-yl methyl group linked to acetamide, similar to the target compound. However, it incorporates an imidazoquinazoline core and a 4-fluoroanilino group. Significance: The additional rings and substituents enhance molecular complexity and may influence solubility and binding affinity in biological systems. The presence of a sulfur atom in the thioether group could improve metabolic stability compared to the target compound .
  • N-(2-(1H-Tetrazol-5-yl)-5-(p-tolyl)thiophen-3-yl)acetamide (3c) ():

    • Structure : Features a thiophen-3-yl core substituted with a tetrazole ring and acetamide group.
    • Properties : Melting point = 205–206°C; molecular weight = 300.1 g/mol. The tetrazole group introduces strong polarity, likely enhancing water solubility compared to the target compound’s furan-thiophene system .
2.2. Analogs with Sulfonamide and Thiophene Moieties
  • 2-Aminotrifluoroacetate-N-[2-methyl-5-(thiomorpholine-4-sulfonyl)thiophen-3-yl]acetamide (21) (): Structure: Combines a thiophene ring with sulfonamide and trifluoroacetate groups. Properties: Melting point = 190°C; synthesized via Boc deprotection followed by sulfonylation. The electron-withdrawing sulfonyl group may reduce reactivity compared to the target compound’s simpler acetamide .
2.3. Derivatives with Antifungal and Anti-Exudative Activity
  • LMM11 ():

    • Structure : A 1,3,4-oxadiazole derivative with a furan-2-yl group and sulfamoyl benzamide.
    • Bioactivity : Exhibits antifungal activity against C. albicans by inhibiting thioredoxin reductase. The oxadiazole ring may confer greater enzymatic inhibition compared to the target compound’s acetamide-thiophene system .
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): Activity: Demonstrated anti-exudative effects comparable to diclofenac.
2.4. Nitrofuran-Based Analogs
  • 2-{5-[(5-Nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide (15) (): Structure: Integrates a nitro-furan moiety with a thiazolidinone ring. Properties: Yield = 53%; melting point = 163–164°C.

Data Table: Key Comparative Parameters

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Bioactivity/Application Reference
Target Compound Furan-thiophene-acetamide Not reported Not reported Hypothetical drug candidate
K279-1120 Imidazoquinazoline-acetamide Not reported Not reported Not reported
3c () Thiophene-tetrazole-acetamide 300.1 205–206 Not reported
Compound 21 () Thiophene-sulfonamide Not reported 190 SHIP1 activation
LMM11 () Oxadiazole-benzamide Not reported Not reported Antifungal
Compound 15 () Nitrofuran-thiazolidinone 502 163–164 Not reported

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, which include both thiophene and furan rings. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Structural Characteristics

The compound's structure is characterized by the presence of a thiophene ring and a furan ring , which contribute to its electronic properties and biological interactions. The dual-ring system enhances its reactivity, making it a valuable candidate for various applications in drug development and materials science.

This compound interacts with specific biological targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and catalytic activity. This action is crucial for its potential anti-inflammatory and antimicrobial effects.
  • Receptor Modulation : It may also modulate receptor activity, influencing various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against various pathogens, with MIC values indicating effective inhibition at low concentrations .
  • Biofilm Formation : It has been shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-related infections .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against several human cancer cell lines. Notable findings include:

  • IC50 Values : In studies involving lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cell lines, the compound exhibited significant growth inhibition, with IC50 values indicating potent anticancer activity .
Cell LineIC50 (µg/mL)
A5494.27
SK-MEL-23.50
SK-OV-35.00
HCT156.00

Case Studies

  • Antimicrobial Evaluation : A study reported the synthesis and evaluation of various derivatives of this compound, highlighting its effectiveness against resistant strains of bacteria and fungi. The results indicated that certain derivatives had enhanced potency compared to standard antibiotics .
  • Cytotoxicity Assays : In a comparative study, this compound was tested alongside other thiophene-based compounds for their anticancer properties. The results showed that this compound had superior activity against multiple cancer cell lines, supporting its potential as a lead compound in drug development .

Research Applications

The unique properties of this compound make it an attractive candidate for further research in:

  • Medicinal Chemistry : As a potential pharmacophore for new drug development targeting inflammatory diseases and infections.
  • Materials Science : Its electronic properties are being explored for applications in organic semiconductors and OLEDs.

Q & A

Q. What are the key synthetic routes for N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiophene-furan backbone via cross-coupling (e.g., Suzuki or Stille coupling) under palladium catalysis in solvents like DMF or THF . Subsequent acylation introduces the acetamide group using acyl chlorides or activated esters. Optimization of reaction conditions (e.g., inert atmosphere, temperature, catalyst loading) is critical to achieving yields >70% .

Q. Which analytical techniques confirm the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural elucidation . Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, targeting >95% purity thresholds. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What biological activities are associated with this compound?

Preliminary studies suggest antimicrobial and anticancer potential, likely due to the thiophene-furan moiety’s electronic properties enabling interactions with enzymes (e.g., kinases) or DNA . Standard assays include microbial growth inhibition (MIC assays) and cytotoxicity screening (MTT assays) against cancer cell lines .

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, charge distribution, and Fukui indices to identify reactive sites . Solvent effects are modeled using PCM or COSMO-RS. These insights guide functionalization strategies for enhanced bioactivity .

Q. What strategies optimize regioselectivity during functionalization?

Regioselectivity is controlled via steric/electronic directing groups (e.g., -NO₂ or -OMe on aromatic rings) and catalyst selection. For example, Pd(PPh₃)₄ favors C-5 substitution in thiophene, while Pd(OAc)₂ targets C-3 . Microwave-assisted synthesis reduces side reactions by accelerating kinetics .

Q. How to design derivatives for improved pharmacokinetics?

Derivatization focuses on modulating LogP (via alkyl chain elongation) and enhancing metabolic stability (e.g., replacing labile esters with amides). In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) validate improvements .

Q. What challenges arise in scaling up synthesis?

Key challenges include catalyst recycling, solvent recovery, and minimizing column chromatography. Flow chemistry systems improve scalability by enabling continuous processing and real-time reaction monitoring via in-line IR .

Q. How do structural modifications affect biological target engagement?

Structure-Activity Relationship (SAR) studies compare analogs with varied substituents (e.g., halogens, methoxy groups) using binding assays (SPR, ITC) and molecular docking. For instance, fluorination at the phenyl ring enhances binding to hydrophobic enzyme pockets .

Q. What in silico methods predict binding modes with targets?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER/CHARMM) model interactions with targets like COX-2 or EGFR. Free energy calculations (MM-PBSA) quantify binding affinities .

Q. How to resolve stability issues under physiological conditions?

Stability is assessed via forced degradation studies (acid/base hydrolysis, oxidation). Lyophilization or formulation with cyclodextrins improves aqueous stability. Degradation products are identified using LC-MS/MS .

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